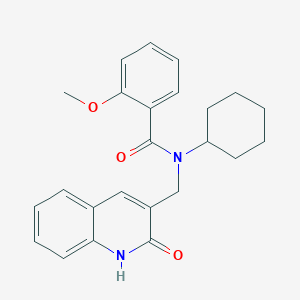
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide (CHM-1) is a novel compound that has been synthesized and studied for its potential pharmacological applications. It belongs to the class of benzamides and has been shown to exhibit promising anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of a protein called heat shock protein 90 (HSP90), which is critical for the stability and function of various proteins that are involved in cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the signaling pathways that are essential for cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its specificity for HSP90, which reduces the potential for off-target effects. However, this compound has also been shown to have low solubility and poor pharmacokinetic properties, which may limit its efficacy in vivo. In addition, more studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One direction is to improve its pharmacokinetic properties and develop more potent analogs. Another direction is to investigate its potential use in combination with other anticancer drugs or radiation therapy. Furthermore, the potential use of this compound in other diseases such as diabetes and inflammation warrants further investigation. Overall, this compound has shown promising potential as a novel anticancer agent, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-hydroxy-3-(chloromethyl)quinoline with cyclohexylamine and 2-methoxybenzoyl chloride. The resulting compound is then purified and characterized by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the process of blood vessel formation that is critical for tumor growth and metastasis.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-22-14-8-6-12-20(22)24(28)26(19-10-3-2-4-11-19)16-18-15-17-9-5-7-13-21(17)25-23(18)27/h5-9,12-15,19H,2-4,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLKAONRKSADHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


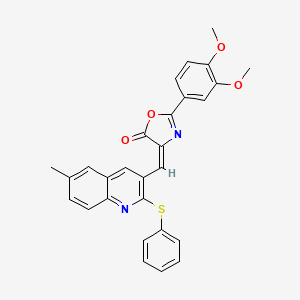
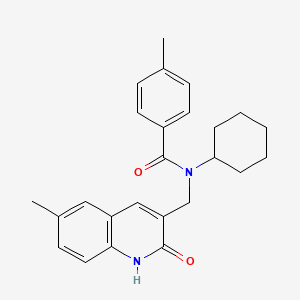

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
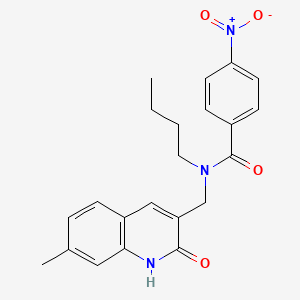

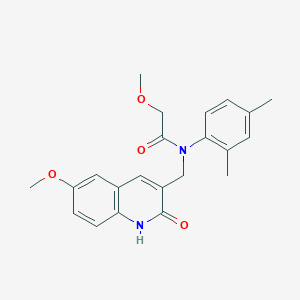
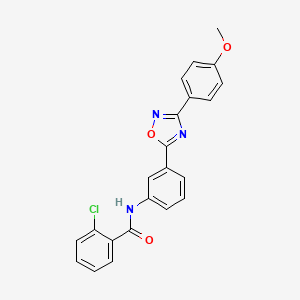


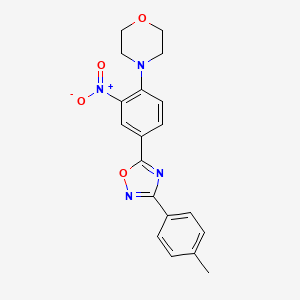
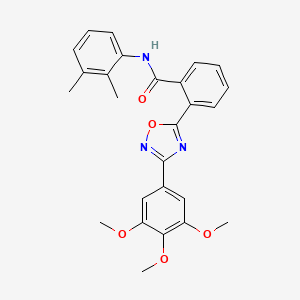
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)